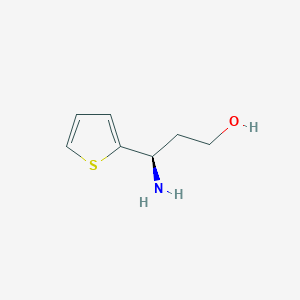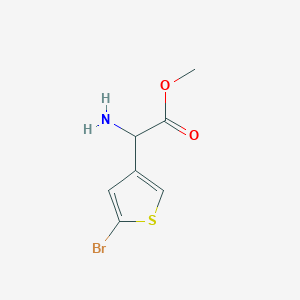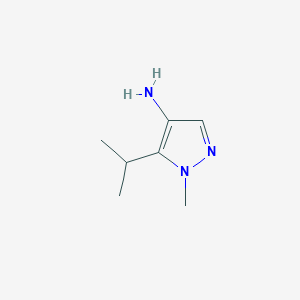![molecular formula C10H10N2O2 B13316097 6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid is a derivative of pyridine with a carboxylic acid substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid typically involves the reaction of 6-amino-2-pyridinecarboxylic acid with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic Acid: Has the carboxyl side chain at the 3-position.
Isonicotinic Acid: Has the carboxyl side chain at the 4-position.
Uniqueness
6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical and biological properties compared to other pyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-(but-3-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-7-11-9-6-4-5-8(12-9)10(13)14/h1,4-6H,3,7H2,(H,11,12)(H,13,14) |
InChI Key |
BPOKNGNXDGRRNM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=CC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)
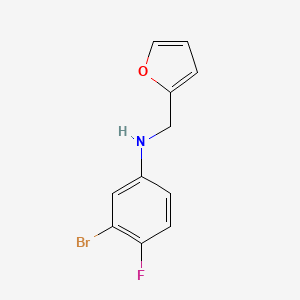

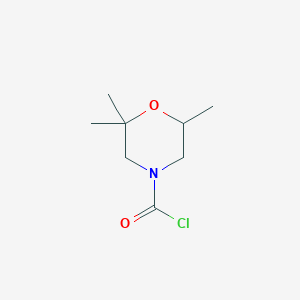
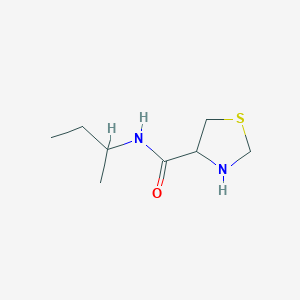
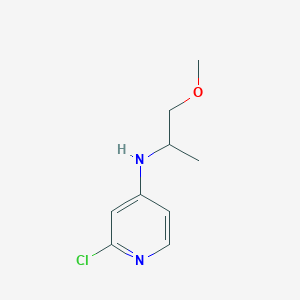

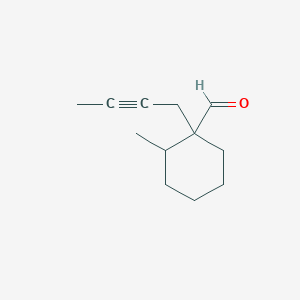

![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
